Glycolate Oxidase Substrate Preference
In a comparative enzyme substrate screen using glycolate oxidase (GO) coexpressed with catalase in Pichia pastoris, (RS)-3-chlorolactic acid exhibited a relative oxidation rate of 110% compared to lactic acid (set at 100%), ranking as one of the top two substrates among six 2-hydroxy carboxylic acids tested [1]. This quantitative substrate preference directly informs the selection of 3-chlorolactic acid over other 2-hydroxy acids for enzymatic resolution processes requiring high catalytic efficiency.
| Evidence Dimension | Relative oxidation rate by glycolate oxidase |
|---|---|
| Target Compound Data | 110% |
| Comparator Or Baseline | Lactic acid = 100%; 2-hydroxybutanoic acid = 120%; 3-phenyllactic acid = 1.3% |
| Quantified Difference | 10% higher than lactic acid baseline; >100-fold higher than 3-phenyllactic acid |
| Conditions | GO from spinach and catalase T from S. cerevisiae coexpressed in P. pastoris NRRL Y-21001; oxidation rates measured relative to lactic acid → pyruvic acid |
Why This Matters
This head-to-head enzymatic data demonstrates that 3-chlorolactic acid is a kinetically favored substrate for glycolate oxidase, making it the preferred choice over other 2-hydroxy acids when developing enzymatic resolution processes for (R)-2-hydroxy acids.
- [1] Das, S., Glenn, J. H., & Subramanian, M. Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris. Biotechnology Progress, 2010, 26, 607-615. View Source
